![molecular formula C10H6FN3O B2901190 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 1955530-32-1](/img/structure/B2901190.png)
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one” is a chemical compound with the molecular formula C10H6FN3S and a molecular weight of 219.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyridazino[4,5-b]indole derivatives involves the alkylation of the indole nucleus with various alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gives the target hydrazides .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazino[4,5-b]indole scaffold . The NMR spectrum of the Michael adduct showed no NH signal, and the four methylene triplet signals appeared at d 3.08, 3.15, 4.49, and 5.06 ppm .Chemical Reactions Analysis
The reaction proceeds via aza-Michael addition . The methylene carbons appeared at d 17.04, 19.39, 40.79, and 46.26 ppm, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (219.24) and molecular formula (C10H6FN3S) . More detailed properties such as melting point, boiling point, and density are not available in the retrieved sources.Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
8-fluoro-3,5-dihydropyridazino[4,5-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTBKNHYBROFHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


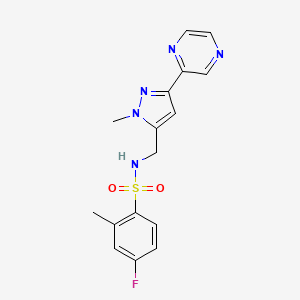
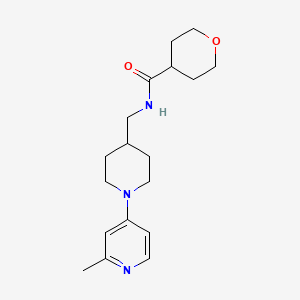
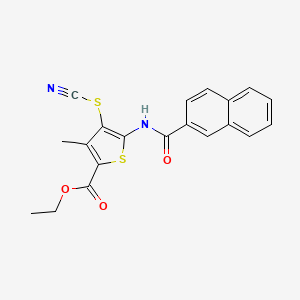
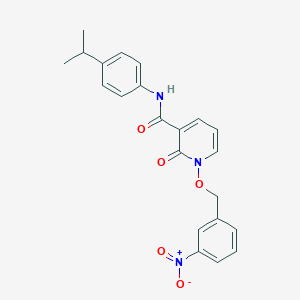

![5-methyl-2-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2901121.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole](/img/structure/B2901122.png)
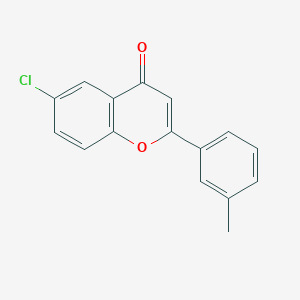
![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2901125.png)
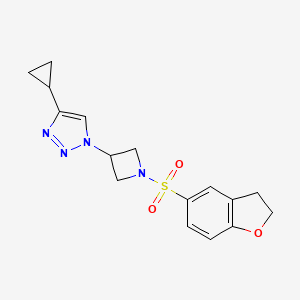
![Tert-butyl 6-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2901129.png)
![3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2901130.png)